N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide
Description
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide is a bioactive amide derivative first isolated from the ethyl acetate extract of Citrus aurantium (枳实, immature bitter orange) in 2015 . Structurally, it features a 4-hydroxyphenylethylamine moiety linked to a 3-methylbut-2-enoyl group (Figure 1). Its molecular formula is C₁₄H₁₇NO₂ (molecular weight: 231.29 g/mol). Key spectroscopic data, including novel ¹H- and ¹³C-NMR assignments, were reported upon its discovery, distinguishing it from other Citrus-derived compounds .
Properties
CAS No. |
921607-21-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
ITAIDFOIVHSPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide and Analogs
*Calculated for [M+Na]⁺
Key Observations :
- Unsaturation vs. Saturation : The target compound’s α,β-unsaturated enamide (but-2-enamide) contrasts with the saturated acyl chain in 8h. This unsaturation likely enhances electrophilicity, influencing reactivity or protein binding .
- Substituent Effects: The methoxyphenol group in the C₁₉H₂₁NO₄ analog may improve antioxidant capacity compared to the target’s simpler hydroxyphenyl group.
Spectroscopic and Fragmentation Patterns
Table 2: EI-MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Notable Fragments |
|---|---|---|---|
| This compound (8g) | 219 | 120 | 83 (C₅H₇O⁺), 100 (C₆H₈O₂⁺) |
| N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide (8h) | 235 | 120 | 116 (C₇H₁₂O⁺), 99 (C₆H₁₁O⁺) |
Analysis :
- Both compounds share a base peak at m/z 120, likely corresponding to the 4-hydroxyphenylethylamine fragment ([C₈H₁₀NO]⁺), indicating conserved cleavage of the amide bond.
- The target compound (8g) shows prominent fragments at m/z 83 (3-methylbut-2-enoyl group) and m/z 100 (loss of C₃H₅ from the acyl chain), absent in 8h, highlighting the influence of unsaturation on fragmentation .
Biological Activity
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide, also known as a derivative of N-cinnamoyltyramine, has garnered attention in pharmacological research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.25 g/mol. The compound features a hydroxyphenyl group and an amide functional group, which contribute to its reactivity and biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Understanding the mechanisms through which this compound exerts its biological effects is essential for its therapeutic application:
- Interaction with Biological Targets : The compound interacts with various biological targets, influencing pathways related to inflammation and cell proliferation. For instance, it may modulate the activity of certain enzymes involved in oxidative stress responses.
- Inhibition of Key Pathways : There is evidence that it may inhibit pathways related to tumor growth and survival, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₂H₁₅NO | Contains a methyl group; different biological activity profile |
| N-cinnamoyltyramine | C₁₄H₁₅NO₂ | Known for antioxidant properties; shares similar structure |
| (E)-N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide | C₁₂H₁₅NO | Similar configuration but different side chains affecting reactivity |
This table illustrates that while these compounds share structural similarities, their biological activities can differ significantly due to variations in functional groups and overall structure.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that the compound exhibited a dose-dependent increase in antioxidant capacity when tested against free radicals, indicating its potential as a protective agent in oxidative stress-related diseases.
- Anti-inflammatory Research : Another study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could alleviate symptoms in inflammatory diseases.
- Cancer Cell Line Inhibition : Preliminary screenings against various cancer cell lines showed that this compound could inhibit cell proliferation, warranting further investigation into its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
